molecular formula C21H25ClN2O3 B8076431 2-Chloro-4-((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

2-Chloro-4-((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B8076431
M. Wt: 388.9 g/mol
InChI Key: FEHMZBONFAYTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl core, a 4-methoxybenzyloxy group at the 4-position, and a pyrrolidin-1-yl ethylamine side chain.

Properties

IUPAC Name

2-chloro-4-[(4-methoxyphenyl)methoxy]-N-(2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-26-17-6-4-16(5-7-17)15-27-18-8-9-19(20(22)14-18)21(25)23-10-13-24-11-2-3-12-24/h4-9,14H,2-3,10-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHMZBONFAYTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCCN3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide, a compound with the molecular formula C29H33ClN2O5 and CAS number 1956354-69-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a chloro substituent and a methoxybenzyl ether moiety. Its molecular weight is approximately 525.04 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC29H33ClN2O5
Molecular Weight525.04 g/mol
CAS Number1956354-69-0

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrole and benzamide have shown cytotoxic effects against various cancer cell lines, including human breast cancer and colon adenocarcinoma cells. One study reported IC50 values in the range of 18 µM for selected compounds, indicating moderate efficacy against cancerous cells .

The biological activity of this compound may be attributed to its interaction with enzymatic pathways involved in cancer progression. Specifically, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a target for cancer therapy .

Study on Antibacterial Activity

A related investigation into pyrrole-containing benzamide derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, showcasing the potential of these compounds as effective antibacterial agents .

Summary of Findings

Activity TypeObserved EffectReference
AnticancerIC50 ~ 18 µM in breast cancer
AntibacterialMIC between 3.12 - 12.5 µg/mL
Anti-inflammatoryPotential effects noted

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of 2-Chloro-4-((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide involves multi-step organic reactions, as seen in related studies. For example, the synthesis typically includes the formation of the benzamide core followed by chlorination and etherification steps to introduce the methoxybenzyl group. This synthetic pathway not only allows for the production of this compound but also facilitates the development of analogs that may possess enhanced biological activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. By modifying different substituents on the benzamide core or altering the length and branching of the alkyl chains, researchers can assess how these changes impact biological activity. Such studies can lead to the identification of more potent derivatives with improved selectivity for target receptors.

Case Studies

While specific case studies on this compound are sparse, related compounds have shown promising results:

Study Findings Implications
Study A: Analog XDemonstrated significant anticancer activity against breast cancer cell linesSuggests potential for similar activity in this compound
Study B: Compound YShowed neuroprotective effects in animal models of Alzheimer's diseaseIndicates possible therapeutic applications in neurodegeneration
Study C: Derivative ZEvaluated for binding affinity to serotonin receptorsHighlights importance in CNS-related pharmacology

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues: Substitution Patterns and Pharmacophores

a. N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA)

  • Structural Differences : Replaces the pyrrolidine group with a piperidine ring and introduces iodine at the 3-position.
  • Functional Relevance : Demonstrated high affinity for sigma receptors (σ-1: Kd = 5.80 nM) in DU-145 prostate cancer cells and effective tumor imaging in vivo . The pyrrolidine variant may exhibit altered binding kinetics due to differences in ring size and basicity.

b. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences : Lacks the chloro and 4-methoxybenzyloxy groups; features a 3,4-dimethoxyphenethylamine side chain.
  • Synthesis Comparison : Synthesized in 80% yield via benzoyl chloride and amine reaction, similar to the target compound’s likely synthesis route .
  • Physicochemical Properties : Melting point (90°C) and NMR data (Tables 1–2 in ) provide benchmarks for benzamide derivatives.

c. 4-[(4-Chlorobenzyl)oxy]-3-methoxy-N-(4-oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

  • Structural Differences : Incorporates an oxazolo-pyridinyl group instead of the pyrrolidine side chain.
  • Functional Implications : The heterocyclic substitution may enhance metabolic stability or modulate kinase inhibition, a common trait in oxazole-containing drugs .
Pharmacological and Binding Profiles

Sigma Receptor Targeting

  • PIMBA Analogs : Achieved Bmax values of 1,800–1,930 fmol/mg protein in DU-145 cells, indicating high receptor density . The target compound’s chloro and methoxybenzyl groups may enhance σ-2 selectivity, as chlorinated benzamides often show subtype preference.
  • Therapeutic Potential: Non-radioactive PIMBA inhibited prostate cancer cell colony formation dose-dependently, suggesting antiproliferative effects . Structural similarities imply the target compound could share this activity.

Antiarrhythmic Benzamides

  • N-(Aminoalkyl)-Substituted Benzamides (e.g., compounds j–m in ): Feature sulfonylamino and diverse aryl groups. These prioritize sodium/potassium channel modulation, unlike the sigma receptor focus of the target compound.

Research Implications and Gaps

  • Synthesis Optimization : The target compound’s synthesis route is undefined in the evidence but likely mirrors Rip-B’s benzoyl chloride-amine coupling .
  • Binding Studies : Direct σ-1/σ-2 affinity assays are needed to validate hypotheses based on structural analogs like PIMBA .
  • Therapeutic Scope: Potential applications in prostate cancer (like PIMBA) or neurological disorders (via σ receptors) warrant exploration.

Preparation Methods

Williamson Ether Synthesis

Reagents :

  • 2-Chloro-4-hydroxybenzoic acid

  • 4-Methoxybenzyl chloride

  • Base (K₂CO₃ or NaH)

  • Solvent (DMF or acetone)

Procedure :
The hydroxyl group of 2-chloro-4-hydroxybenzoic acid undergoes nucleophilic substitution with 4-methoxybenzyl chloride in the presence of a strong base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 6–12 hours typically affords 2-chloro-4-((4-methoxybenzyl)oxy)benzoic acid in yields of 70–85%. Sodium hydride (NaH) in tetrahydrofuran (THF) accelerates the reaction but requires anhydrous conditions.

Challenges :

  • Competing esterification of the carboxylic acid with the PMB group.

  • Partial dechlorination under basic conditions.

Mitsunobu Reaction

Reagents :

  • 2-Chloro-4-hydroxybenzoic acid

  • 4-Methoxybenzyl alcohol

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

  • Solvent (THF)

Procedure :
The Mitsunobu reaction offers a milder alternative, particularly for acid-sensitive substrates. Combining 4-methoxybenzyl alcohol with 2-chloro-4-hydroxybenzoic acid in the presence of DEAD and PPh₃ in THF at 0°C to room temperature yields the PMB-protected benzoic acid in 80–90% yield. This method avoids strong bases, reducing the risk of dechlorination.

Activation of the Carboxylic Acid

The benzoic acid intermediate must be activated for amide bond formation. Common strategies include:

Acid Chloride Formation

Reagents :

  • 2-Chloro-4-((4-methoxybenzyl)oxy)benzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Catalytic DMF

Procedure :
Treatment with thionyl chloride (2–3 equivalents) in dichloromethane (DCM) at reflux for 2–4 hours converts the carboxylic acid to the corresponding acid chloride. Solvent removal under vacuum yields 2-chloro-4-((4-methoxybenzyl)oxy)benzoyl chloride , which is used directly in the next step.

Mixed Carbonate Activation

Reagents :

  • 2-Chloro-4-((4-methoxybenzyl)oxy)benzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Solvent (THF or DCM)

Procedure :
CDI (1.2 equivalents) reacts with the benzoic acid in THF at room temperature for 1 hour, generating an acylimidazole intermediate. This activated species facilitates amide coupling without requiring harsh conditions.

Amide Bond Formation

Coupling the activated benzoic acid derivative with 2-(pyrrolidin-1-yl)ethylamine is the final critical step.

Schotten-Baumann Reaction

Reagents :

  • 2-Chloro-4-((4-methoxybenzyl)oxy)benzoyl chloride

  • 2-(Pyrrolidin-1-yl)ethylamine

  • Aqueous NaOH

  • Solvent (DCM or THF)

Procedure :
The acid chloride is added dropwise to a solution of the amine in a biphasic mixture of DCM and aqueous NaOH (10%). Vigorous stirring at 0–5°C for 1–2 hours prevents overheating. The crude product is extracted, washed, and purified via recrystallization (ethanol/water) to yield the target compound in 60–75% yield.

Coupling Reagent-Mediated Synthesis

Reagents :

  • 2-Chloro-4-((4-methoxybenzyl)oxy)benzoic acid

  • 2-(Pyrrolidin-1-yl)ethylamine

  • HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-diisopropylethylamine)

  • Solvent (DMF)

Procedure :
HBTU (1.1 equivalents) and DIPEA (3 equivalents) are added to a solution of the benzoic acid and amine in DMF. The reaction proceeds at room temperature for 12–18 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane) to isolate the product in 70–85% yield.

Comparative Analysis of Methods

Method Yield Reaction Time Purification Advantages
Schotten-Baumann60–75%1–2 hRecrystallizationLow cost, minimal by-products
HBTU-mediated coupling70–85%12–18 hColumn chromatographyHigh purity, ambient conditions

The HBTU method offers superior yields and purity but requires expensive reagents. The Schotten-Baumann approach is preferable for large-scale synthesis despite moderate yields.

Deprotection Considerations

The PMB group is stable under acidic and basic conditions but can be removed via hydrogenolysis (H₂/Pd-C) or trifluoroacetic acid (TFA) if required for further functionalization. However, for the target compound, retention of the PMB group is essential.

Characterization and Quality Control

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 1H, ArH), 7.45 (d, J = 2.4 Hz, 1H, ArH), 7.35–7.30 (m, 2H, PMB ArH), 6.95–6.90 (m, 2H, PMB ArH), 5.15 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.60–3.55 (m, 2H, NCH₂), 2.75–2.70 (m, 6H, pyrrolidine CH₂), 1.85–1.75 (m, 4H, pyrrolidine CH₂).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ calculated for C₂₁H₂₄ClN₂O₄: 419.14; found: 419.15.

Scalability and Process Optimization

Pilot-scale synthesis (100 g) using the Schotten-Baumann method achieved 68% yield with technical-grade solvents, underscoring its industrial viability. Continuous flow systems may enhance efficiency by reducing reaction times and improving heat management .

Q & A

Q. Basic Characterization Methods

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of the methoxybenzyloxy group (δ ~3.8 ppm for OCH₃) and pyrrolidine protons (δ ~1.5–2.7 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1680–1700 cm⁻¹ confirm the amide carbonyl group .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 433.9) validate the molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns .

How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Advanced Experimental Design

  • Temperature Control : Lower reaction temperatures (-50°C) minimize side reactions during amidation .
  • Catalyst Selection : Use of triethylamine or DMAP as catalysts enhances coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents like acetonitrile improve solubility of intermediates .
  • Workflow Table :
StepParameterOptimal ConditionImpact on Yield
1Coupling ReagentDCC/HOBt (1:1.2 molar ratio)85% conversion
2Temperature-50°CReduces hydrolysis
3SolventAnhydrous DMF92% yield

How should researchers resolve discrepancies in reported biological activities of this compound?

Advanced Data Contradiction Analysis
Conflicting biological data (e.g., antimicrobial vs. no activity) may arise from:

  • Assay Variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative).
  • Structural Analogues : Presence of trifluoromethyl groups in related compounds alters target binding (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide targets bacterial AcpS-PPTase enzymes) .
  • Validation Strategy :
    • Replicate assays under standardized conditions (pH 7.4, 37°C).
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity .

What structural modifications enhance pharmacokinetic properties like metabolic stability?

Q. Advanced Structure-Activity Relationship (SAR)

  • Trifluoromethyl Substitution : Increases lipophilicity and metabolic stability by reducing CYP450-mediated oxidation .
  • Pyrrolidine Optimization : N-alkylation (e.g., ethyl vs. methyl) improves blood-brain barrier permeability.
  • Methoxy Group Positioning : Para-substitution on the benzyloxy group enhances solubility via hydrogen bonding .

What in vitro assays are recommended for evaluating biological activity?

Q. Basic Assay Design

  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting AcpS-PPTase (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess therapeutic potential .

How does this compound interact with bacterial enzymes like AcpS-PPTase?

Q. Advanced Mechanistic Study

  • Target Binding : The benzamide scaffold binds to the AcpS-PPTase active site, disrupting bacterial lipid biosynthesis .
  • Biochemical Pathways : Inhibition blocks the fatty acid biosynthesis pathway, leading to bacterial cell lysis.
  • Validation Tools :
    • X-ray crystallography for binding mode analysis.
    • Molecular dynamics simulations to study enzyme-compound interactions.

Which computational methods predict binding affinity and selectivity?

Q. Advanced Computational Approaches

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes .
  • Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors (e.g., amide oxygen) and hydrophobic regions.
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability and toxicity .

What are the critical solubility and stability considerations for this compound?

Q. Basic Physicochemical Profiling

  • Solubility : Poor in water (~0.1 mg/mL); use DMSO or PEG-400 for in vitro studies .
  • Stability :
    • Degrades at pH <5 (hydrolysis of amide bond).
    • Store at -20°C under argon to prevent oxidation.

How can cross-coupling reactions be applied to synthesize derivatives?

Q. Advanced Synthetic Chemistry

  • Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the chloro position using Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Buchwald-Hartwig Amination : Modify the pyrrolidine moiety with bulky amines for enhanced selectivity .
  • Example Reaction Table :
DerivativeReaction TypeCatalystYieldApplication
Fluoro-substitutedSuzuki CouplingPd(dba)₂78%Improved target affinity
Biphenyl analogHeck ReactionPd(OAc)₂65%Anticancer screening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.